molecular formula C20H20N4OS B6535639 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1021256-65-4

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B6535639
CAS No.: 1021256-65-4
M. Wt: 364.5 g/mol
InChI Key: VCPQDTBIBWQSII-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is an organic compound belonging to the pyridazine family. Its structural complexity and combination of functional groups make it a candidate for various applications, especially in scientific research and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine often begins with the formation of a pyridazine core. Here’s a simplified version of the steps:

  • Formation of the Pyridazine Ring: : Typically involves the cyclization of suitable hydrazine derivatives with dicarbonyl compounds.

  • Functionalization: : Introduction of the 2-methylphenyl and thiophene-2-carbonyl groups involves multi-step processes, using Friedel-Crafts acylation and nucleophilic substitution reactions.

  • Piperazine Introduction: : Final steps include coupling reactions to attach the piperazine moiety.

Industrial Production Methods

Industrial-scale synthesis might streamline some steps, focusing on optimizing yields and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesizers can be employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, affecting mainly the thiophene ring, resulting in sulfoxides or sulfones.

  • Reduction: : Reduction can modify both the pyridazine ring and the carbonyl groups, leading to corresponding alcohols.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens (bromine, chlorine), nitrating agents (nitric acid).

Major Products Formed

  • Sulfoxides and sulfones: : From oxidation of the thiophene ring.

  • Alcohols and amines: : From reduction processes.

  • Substituted derivatives: : From various substitution reactions.

Scientific Research Applications

This compound is of significant interest in several fields:

  • Chemistry: : Used as a building block for more complex molecules and as a reagent in synthetic pathways.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic agent due to its unique structure, which can interact with various biological targets.

  • Industry: : Utilized in the development of novel materials and chemical products.

Mechanism of Action

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine exerts its effects primarily through interactions with specific molecular targets in cells. These targets can include enzymes, receptors, and DNA. The pathways involved often depend on the specific biological context and intended application.

Comparison with Similar Compounds

Unique Features

  • Combination of pyridazine and piperazine rings with aromatic substituents.

  • Presence of thiophene group adds electronic and steric properties.

Similar Compounds

  • 3-(2-methylphenyl)pyridazine: : Similar but lacks the piperazine moiety.

  • 6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine: : Similar but lacks the 2-methylphenyl group.

  • 2,6-disubstituted pyridazines: : Various derivatives with different substitutions.

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is truly a fascinating compound with diverse applications and unique chemical properties that set it apart in the world of organic chemistry. What would you like to explore next?

Properties

IUPAC Name

[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-15-5-2-3-6-16(15)17-8-9-19(22-21-17)23-10-12-24(13-11-23)20(25)18-7-4-14-26-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQDTBIBWQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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